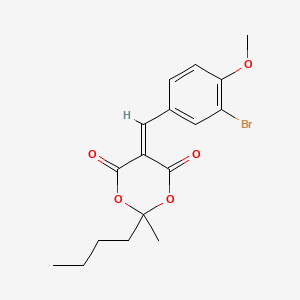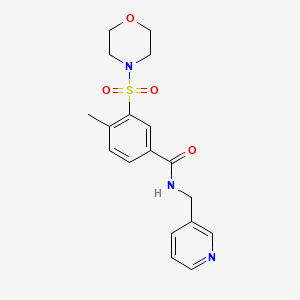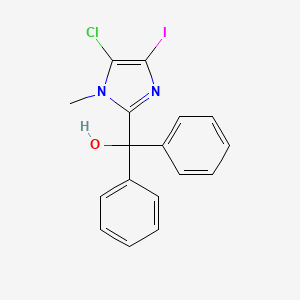
5-(3-bromo-4-methoxybenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-bromo-4-methoxybenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione, commonly known as BMD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. BMD is a derivative of thiazolidinedione, a class of compounds known for their anti-diabetic properties. In
Mechanism of Action
The mechanism of action of BMD varies depending on its application. In cancer cells, BMD induces apoptosis by targeting the mitochondria. BMD disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and activation of caspases. In inflammatory cells, BMD inhibits the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, by regulating the activity of transcription factors such as NF-kappaB and AP-1. In plants, BMD regulates the expression of genes involved in plant growth and development, such as those involved in cell division and differentiation.
Biochemical and Physiological Effects:
BMD has been shown to have various biochemical and physiological effects. In cancer cells, BMD induces apoptosis and inhibits cell proliferation. In inflammatory cells, BMD inhibits the production of pro-inflammatory cytokines and reduces inflammation. In plants, BMD regulates the expression of genes involved in plant growth and development, leading to increased yield and quality of crops.
Advantages and Limitations for Lab Experiments
One advantage of using BMD in lab experiments is its specificity. BMD targets specific pathways and processes, making it a valuable tool for studying the mechanisms of various biological processes. However, one limitation of using BMD is its potential toxicity. BMD has been shown to be toxic at high concentrations, and caution should be taken when handling and using BMD in lab experiments.
Future Directions
There are several future directions for the research and development of BMD. In medicine, further studies are needed to determine the efficacy of BMD as an anti-cancer and anti-inflammatory agent in vivo. In agriculture, further studies are needed to determine the optimal concentration and application method of BMD for crop growth and development. In material science, further studies are needed to explore the potential of BMD as a building block for the synthesis of functional materials with specific properties.
Synthesis Methods
The synthesis of BMD involves the condensation of 3-bromo-4-methoxybenzaldehyde and ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a Michael addition reaction with 2-butyl-2-methyl-1,3-propanediol, followed by cyclization with phthalic anhydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
BMD has shown promising results in various scientific research applications. In medicine, BMD has been studied for its potential as an anti-cancer agent. Studies have shown that BMD induces apoptosis (programmed cell death) in cancer cells by targeting the mitochondria, leading to the release of cytochrome c and activation of caspases. BMD has also been studied for its anti-inflammatory properties, with potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.
In agriculture, BMD has been studied for its potential as a plant growth regulator. Studies have shown that BMD can increase the yield and quality of crops, such as rice and wheat, by regulating the expression of genes involved in plant growth and development.
In material science, BMD has been studied for its potential as a building block for the synthesis of functional materials. Studies have shown that BMD can be used as a precursor for the synthesis of polymers with specific properties, such as biodegradability and conductivity.
properties
IUPAC Name |
5-[(3-bromo-4-methoxyphenyl)methylidene]-2-butyl-2-methyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO5/c1-4-5-8-17(2)22-15(19)12(16(20)23-17)9-11-6-7-14(21-3)13(18)10-11/h6-7,9-10H,4-5,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSFIKWLXNRUTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(OC(=O)C(=CC2=CC(=C(C=C2)OC)Br)C(=O)O1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Bromo-4-methoxybenzylidene)-2-butyl-2-methyl-1,3-dioxane-4,6-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-(4-methyl-1,2,5-oxadiazol-3-yl)-N-({5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)methanamine](/img/structure/B5171667.png)

![N-(4-{[ethyl({1-[2-(3-fluorophenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenyl)acetamide](/img/structure/B5171693.png)
![diethyl [5-(4-iodophenoxy)pentyl]malonate](/img/structure/B5171697.png)
![1-[2-(4-methyl-1-piperazinyl)ethyl]-2-phenyl-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5171698.png)

![7-[2,4-cyclohexadien-1-yl(diphenyl)methyl]-6-methoxy-2,2,4-trimethyl-1,2-dihydroquinoline](/img/structure/B5171711.png)
![N~1~-[2-(2-methoxyphenoxy)ethyl]-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5171720.png)
![1-ethyl-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B5171734.png)
![3-chloro-6-ethyl-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171735.png)
![N-(2-chlorobenzyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5171756.png)
![2-methyl-4-(4-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}phenyl)-3-butyn-2-ol](/img/structure/B5171759.png)
![4-tert-butyl-N-(4-{N-[(2,5-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5171768.png)
![6-bromo-3-chloro-N-[1-(4-pyridinyl)ethyl]-1-benzothiophene-2-carboxamide](/img/structure/B5171771.png)